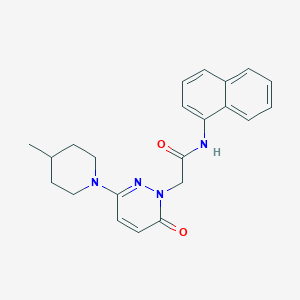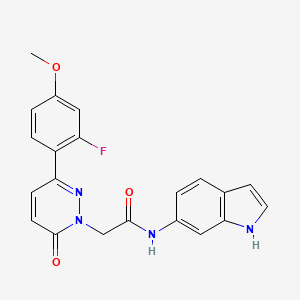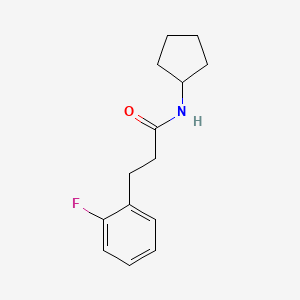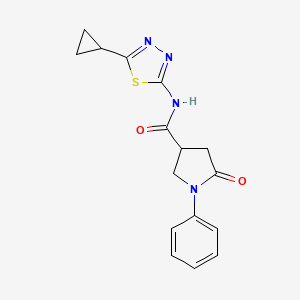![molecular formula C15H17N3O2 B4514925 4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one](/img/structure/B4514925.png)
4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one
Descripción general
Descripción
4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one is a synthetic compound that features an indole moiety, a piperazine ring, and an acetyl group. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus is synthesized through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Piperazine Ring Formation: The acetylated indole is reacted with piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling temperature and pressure, and employing catalysts to enhance reaction rates .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-[(1H-indol-4-yl)piperazin-2-one]: Shares the indole and piperazine moieties but lacks the acetyl group.
4-[(4-bromo-1H-indol-1-yl)acetyl]piperazin-2-one: Similar structure with a bromine substituent on the indole ring.
Uniqueness
4-[(4-methyl-1H-indol-1-yl)acetyl]piperazin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Propiedades
IUPAC Name |
4-[2-(4-methylindol-1-yl)acetyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-3-2-4-13-12(11)5-7-17(13)10-15(20)18-8-6-16-14(19)9-18/h2-5,7H,6,8-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDGYMABCIXCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzamide](/img/structure/B4514849.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methylbenzamide](/img/structure/B4514853.png)
![N-[(Furan-2-YL)methyl]-2-[2-(3-methyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide](/img/structure/B4514856.png)

![N-(2,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4514870.png)
![3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B4514878.png)



![(2-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4514899.png)
![N-isobutyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4514904.png)

![1-(2,2-dimethylpropanoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B4514934.png)
![5-({isopropyl[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B4514947.png)
